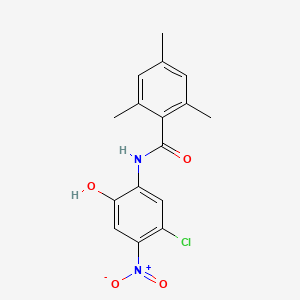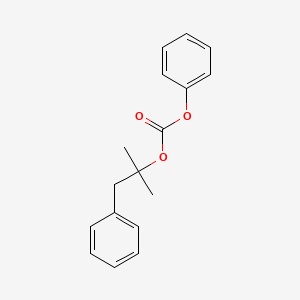
2-Methyl-1-phenylpropan-2-yl phenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-phenylpropan-2-yl phenyl carbonate is an organic compound with a complex structure that includes both phenyl and carbonate groups
Métodos De Preparación
The synthesis of 2-Methyl-1-phenylpropan-2-yl phenyl carbonate can be achieved through several routes. One common method involves the reaction of 2-Methyl-1-phenylpropan-2-ol with phenyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbonate ester.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high purity and yield.
Análisis De Reacciones Químicas
2-Methyl-1-phenylpropan-2-yl phenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonate group to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can introduce substituents onto the phenyl rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-1-phenylpropan-2-yl phenyl carbonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through carbonate ester intermediates.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to form stable complexes with various pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-phenylpropan-2-yl phenyl carbonate involves its interaction with molecular targets through its carbonate and phenyl groups. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and proteins, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
2-Methyl-1-phenylpropan-2-yl phenyl carbonate can be compared to similar compounds such as:
Phenylacetone: Both compounds contain phenyl groups, but phenylacetone lacks the carbonate ester functionality, making it less versatile in certain chemical reactions.
2-Methyl-1-phenylpropan-2-ol: This compound is a precursor in the synthesis of this compound and shares similar structural features but lacks the carbonate group.
Phenyl chloroformate: Used in the synthesis of this compound, phenyl chloroformate is a reactive intermediate that introduces the carbonate ester functionality.
The uniqueness of this compound lies in its combination of phenyl and carbonate groups, which confer distinct chemical properties and reactivity patterns.
Propiedades
Número CAS |
92954-59-1 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
(2-methyl-1-phenylpropan-2-yl) phenyl carbonate |
InChI |
InChI=1S/C17H18O3/c1-17(2,13-14-9-5-3-6-10-14)20-16(18)19-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Clave InChI |
DMXCXIFDFFKVJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1)OC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)
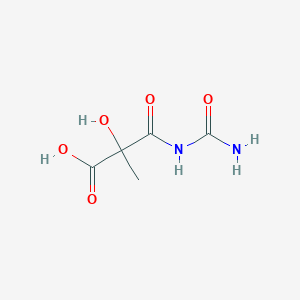
![Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B14347222.png)
![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
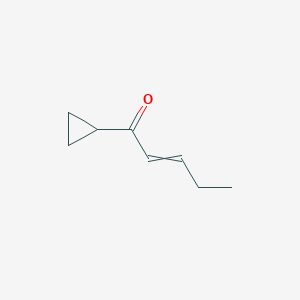
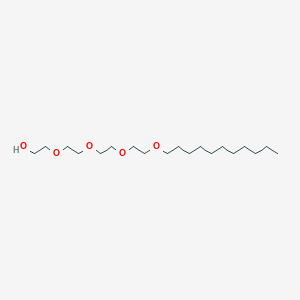
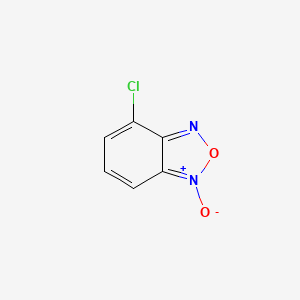
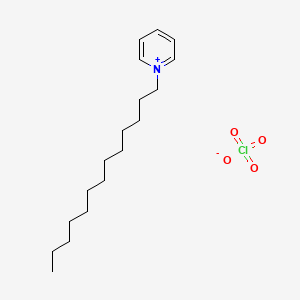
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
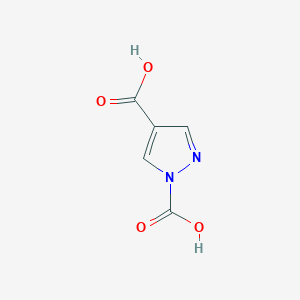
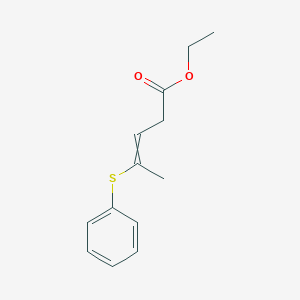
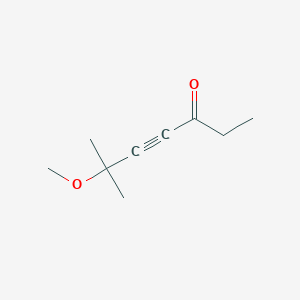
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)
